2-methyl-2H-1,2,3-benzotriazol-4-amine
Overview
Description
2-Methyl-2H-1,2,3-benzotriazol-4-amine is a heterocyclic compound with the molecular formula C7H8N4. It is part of the benzotriazole family, known for their stability and diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by a triazole ring fused to a benzene ring, with a methyl group and an amine group attached, making it a versatile building block in synthetic chemistry.
Mechanism of Action
Target of Action
Benzotriazole derivatives, a class to which this compound belongs, have been known to interact with various enzymes and receptors in biological systems .
Mode of Action
It’s worth noting that benzotriazole derivatives are known for their ability to form π–π stacking interactions and act as hydrogen bond acceptors, which makes them capable of binding with enzymes and receptors in biological systems .
Biochemical Pathways
Benzotriazole derivatives have been associated with a broad spectrum of biological properties, suggesting they may interact with multiple biochemical pathways .
Result of Action
Benzotriazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, and antiprotozoal effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
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Cyclization of Hydrazine Derivatives: : One common method involves the cyclization of hydrazine derivatives with ortho-substituted nitrobenzenes. The reaction typically proceeds under acidic conditions, where the nitro group is reduced to an amine, followed by cyclization to form the triazole ring.
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Diazotization and Coupling: : Another method involves the diazotization of ortho-substituted anilines followed by coupling with a suitable nucleophile. This method often requires careful control of temperature and pH to ensure the stability of the diazonium intermediate.
Industrial Production Methods
Industrial production of 2-methyl-2H-1,2,3-benzotriazol-4-amine often involves large-scale batch reactions using the cyclization method due to its efficiency and high yield. The process typically includes:
Reduction of Nitro Compounds: Using reducing agents like iron powder or catalytic hydrogenation.
Cyclization: Conducted in the presence of acids such as hydrochloric acid or sulfuric acid.
Purification: Involves recrystallization or chromatographic techniques to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : 2-Methyl-2H-1,2,3-benzotriazol-4-amine can undergo oxidation reactions, often leading to the formation of nitroso or nitro derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
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Reduction: : The compound can be reduced to form various amine derivatives. Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
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Substitution: : It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, alkoxides, and other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated or alkoxylated benzotriazoles.
Scientific Research Applications
Chemistry
2-Methyl-2H-1,2,3-benzotriazol-4-amine is used as a building block in the synthesis of more complex heterocyclic compounds. Its stability and reactivity make it suitable for creating libraries of compounds for drug discovery and materials science.
Biology
In biological research, this compound is used in the study of enzyme inhibitors and as a ligand in the development of metal complexes with potential biological activity.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its derivatives are investigated for their antimicrobial, antiviral, and anticancer properties.
Industry
In the industrial sector, this compound is used in the production of corrosion inhibitors, UV stabilizers, and as an intermediate in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-1,2,3-benzotriazol-4-amine
- 1-Methyl-1H-1,2,3-benzotriazol-5-amine
- 2-Methyl-1,3-benzothiazol-6-amine
Uniqueness
2-Methyl-2H-1,2,3-benzotriazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and stability, making it suitable for specific applications where other compounds may not perform as well.
This comprehensive overview highlights the versatility and importance of this compound in various scientific and industrial fields
Properties
IUPAC Name |
2-methylbenzotriazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-11-9-6-4-2-3-5(8)7(6)10-11/h2-4H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKVNCAWLOFIDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C2C=CC=C(C2=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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